molecular formula C14H34BrN2+ B3051806 Ammonium, hexamethylenebis(dimethylethyl-, dibromide CAS No. 3614-32-2

Ammonium, hexamethylenebis(dimethylethyl-, dibromide

Cat. No.: B3051806
CAS No.: 3614-32-2
M. Wt: 310.34 g/mol
InChI Key: RLALGMUCDPIDOK-UHFFFAOYSA-M
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Description

Ammonium, hexamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound known for its surfactant properties. This compound is part of the gemini surfactants family, which are characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer . These unique structural features confer enhanced surface activity and antimicrobial properties, making it a valuable compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, hexamethylenebis(dimethylethyl-, dibromide) typically involves the reaction of hexamethylene-1,6-dibromide with dimethylethylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis(dimethylethyl-, dibromide) primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like water or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hexamethylene-1,6-diol .

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(dimethylethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, hexamethylenebis(dimethylethyl-, dibromide) stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles and vesicles also makes it a valuable compound in drug delivery systems .

Properties

CAS No.

3614-32-2

Molecular Formula

C14H34BrN2+

Molecular Weight

310.34 g/mol

IUPAC Name

ethyl-[6-[ethyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide

InChI

InChI=1S/C14H34N2.BrH/c1-7-15(3,4)13-11-9-10-12-14-16(5,6)8-2;/h7-14H2,1-6H3;1H/q+2;/p-1

InChI Key

RLALGMUCDPIDOK-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-].[Br-]

Canonical SMILES

CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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